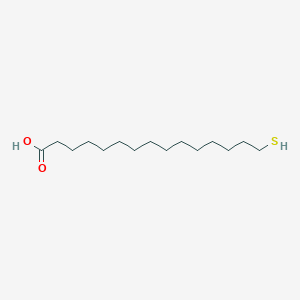
15-Sulfanylpentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Sulfanylpentadecanoic acid, also known as 15-Mercaptopentadecanoic acid, is a compound with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol It is characterized by the presence of a sulfanyl group (-SH) attached to the 15th carbon of a pentadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 15-bromopentadecanoic acid with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods for 15-Sulfanylpentadecanoic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Sulfanylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
15-Sulfanylpentadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of fatty acid metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 15-Sulfanylpentadecanoic acid involves its interaction with various molecular targets and pathways. Key mechanisms include:
Activation of AMPK: This pathway is involved in energy homeostasis and can lead to anti-inflammatory and anticancer effects.
Inhibition of mTOR: This pathway is associated with cell growth and proliferation, and its inhibition can result in reduced cancer cell growth.
Modulation of JAK-STAT Signaling: This pathway is involved in cytokine signaling and immune responses.
Vergleich Mit ähnlichen Verbindungen
15-Sulfanylpentadecanoic acid can be compared with other similar compounds, such as:
Pentadecanoic Acid (C150): A saturated fatty acid with similar chain length but lacking the sulfanyl group.
15-Bromopentadecanoic Acid: A precursor in the synthesis of this compound, characterized by the presence of a bromine atom instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar fatty acids.
Eigenschaften
CAS-Nummer |
184639-70-1 |
|---|---|
Molekularformel |
C15H30O2S |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
15-sulfanylpentadecanoic acid |
InChI |
InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17) |
InChI-Schlüssel |
YRUJXAGQQTXCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCS)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)
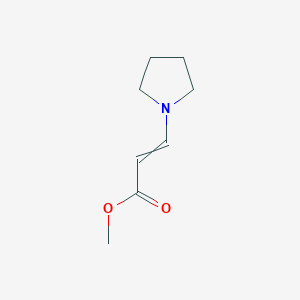
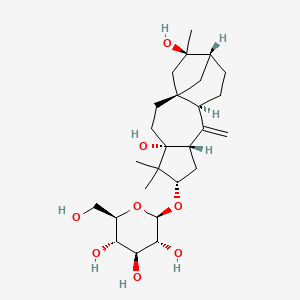
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)

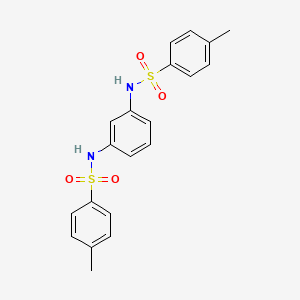
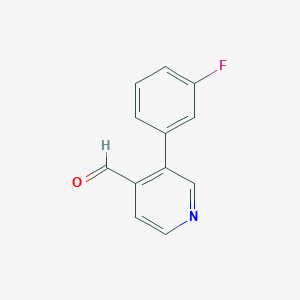
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
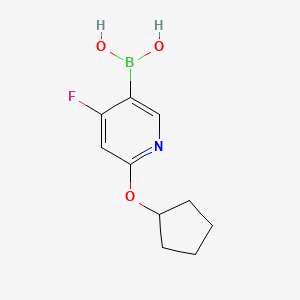
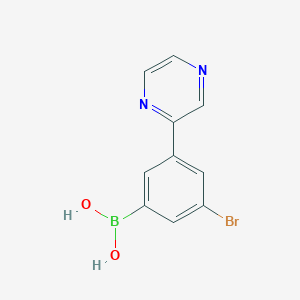
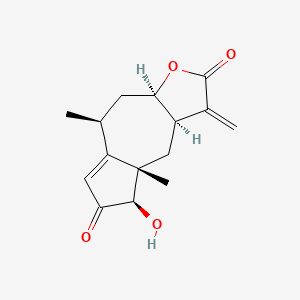
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
